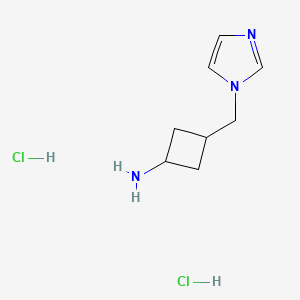

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Description

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a bicyclic organic compound featuring a cyclobutane ring substituted with an imidazole moiety via a methylene linker. The primary amine group on the cyclobutane and the dihydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-8-3-7(4-8)5-11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHKTGLKPSEHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CN2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230789-98-5 | |

| Record name | rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves the reaction of 1H-imidazole with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is its potential as an antimicrobial agent. Research has demonstrated its effectiveness against Candida species, with a Minimum Inhibitory Concentration (MIC) value of for C. albicans, indicating strong antifungal activity. This property is attributed to the compound's ability to disrupt microbial cell walls, making it a candidate for further development in antifungal therapies.

Enzyme Inhibition Studies

The imidazole moiety in the compound allows it to coordinate with metal ions, which is crucial for enzyme inhibition studies. This characteristic can be exploited in the development of enzyme inhibitors that target specific pathways in microbial or cancerous cells. The structural complexity facilitates interactions with various molecular targets, enhancing its potential as a therapeutic agent.

Material Science

Synthesis and Characterization

The synthesis of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves several key reactions that can be optimized for industrial production. Techniques focus on maximizing yield and purity while minimizing environmental impact. Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Polymer Applications

Due to its unique structural attributes, this compound can be integrated into polymer matrices to enhance material properties. Its ability to form complexes with various substrates could lead to advancements in smart materials or coatings that exhibit antimicrobial properties or other functional enhancements.

Case Study: Antifungal Activity Assessment

A study evaluating the antifungal properties of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involved in vitro assays where the MIC was determined against several fungal strains. The results indicated superior activity compared to other known antifungal agents, highlighting its potential for therapeutic use in treating fungal infections.

Case Study: Enzyme Interaction Analysis

In enzyme inhibition studies, the compound was tested against various enzymes involved in metabolic pathways. The findings suggested that it could effectively inhibit specific enzymes, potentially leading to new drug development avenues targeting metabolic disorders or infections.

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting protein synthesis .

Comparison with Similar Compounds

Key Findings and Implications

Salt Form: Dihydrochloride salts (e.g., target compound and azetidine analog) enhance aqueous solubility compared to mono-hydrochloride derivatives .

Substituent Effects : The methylene-linked imidazole in the target compound may offer improved pharmacokinetic properties over direct ring-substituted imidazoles (e.g., EN300-366305) due to increased conformational flexibility .

Biological Activity

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C8H13N3·2HCl, and it combines an imidazole ring with a cyclobutane structure, which may contribute to its diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Structural Characteristics

The compound features:

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and coordination chemistry.

- Cyclobutane Core : A four-membered carbon ring that can influence the compound's conformational flexibility and reactivity.

The biological activity of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is primarily attributed to:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.

- Membrane Interaction : The compound may disrupt microbial cell membranes, leading to antimicrobial effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological properties of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride:

-

Antimicrobial Activity Study :

- A study assessed the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

- Cytotoxicity Assessment :

- Enzyme Inhibition Research :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions between imidazole derivatives and cyclobutane precursors. For example, substituted imidazoles (e.g., 1H-imidazole) can react with halogenated cyclobutane intermediates (e.g., 1-(bromomethyl)cyclobutan-1-amine) in polar aprotic solvents like DMF at 60–70°C, with potassium carbonate as a base to deprotonate imidazole and drive the reaction . The dihydrochloride salt is formed by treating the free base with HCl under controlled conditions, ensuring stoichiometric equivalence and purity .

- Key Parameters : Temperature, solvent choice (e.g., DMF for solubility), and reaction time (6–8 hours) are critical for yield optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm and imidazole protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHClN).

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state forms .

- Elemental Analysis : Validates Cl content (~28% for dihydrochloride) .

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

- Stability : The compound is hygroscopic and should be stored in desiccators at –20°C. It decomposes above 150°C, with degradation products including imidazole and cyclobutane derivatives .

- Solubility : Freely soluble in water (>100 mg/mL) due to the dihydrochloride salt form; sparingly soluble in ethanol (<10 mg/mL). Solubility in DMSO exceeds 50 mg/mL, making it suitable for in vitro assays .

Q. What safety protocols are recommended for handling this compound?

- Handling : Use PPE (gloves, lab coats, goggles) in fume hoods to avoid inhalation or skin contact. Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for scalability?

- Methodological Answer : Apply factorial design to evaluate variables like temperature (50–80°C), solvent ratio (DMF:HO), and reaction time (4–12 hours). Response surface methodology (RSM) identifies optimal conditions for yield (>85%) and minimizes byproducts (e.g., cyclobutane ring-opening products) .

- Case Study : A 2 factorial design reduced experimental runs by 40% while achieving 92% yield at 70°C, 8 hours, and DMF:HO (3:1) .

Q. What computational modeling approaches predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition states for cyclobutane-imidazole bond formation (activation energy ~25 kcal/mol) .

- Molecular Dynamics (MD) : Simulates binding to histamine receptors (e.g., HR), highlighting hydrogen bonding between the imidazole ring and Glu206 residue .

- ADMET Prediction : Tools like SwissADME estimate logP (~1.2) and blood-brain barrier permeability (CNS MPO score = 4.5), guiding drug development .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slopes to compare EC values across studies (e.g., discrepancies in IC for enzyme inhibition may arise from assay pH or co-solvents) .

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm bacteriostatic vs. bactericidal effects .

- Meta-Analysis : Pool data from PubChem and EPA DSSTox to identify outliers (e.g., anomalous toxicity data due to impurity interference) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA columns to resolve enantiomers (α > 1.5) with hexane:isopropanol (90:10) mobile phase .

- Asymmetric Catalysis : Employ Ir(III)-cyclopentadienyl catalysts (e.g., [(η-CMe)IrCl]) to induce >95% ee in cyclobutane ring functionalization .

- Crystallization-Induced Diastereomer Resolution : Convert racemic free base to diastereomeric salts with L-tartaric acid, achieving >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.